molecular formula C12H14ClNO5 B1361811 Methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate CAS No. 285138-76-3

Methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate

Cat. No.: B1361811
CAS No.: 285138-76-3
M. Wt: 287.69 g/mol
InChI Key: SRNHCPUGVKCQNI-UHFFFAOYSA-N
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Description

Methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate is an organic compound with the molecular formula C12H14ClNO5 It is a derivative of benzoic acid, characterized by the presence of a chloroacetyl group and two methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate typically involves the acylation of 4,5-dimethoxybenzoic acid with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows:

  • Dissolve 4,5-dimethoxybenzoic acid in an appropriate solvent like dichloromethane.
  • Add pyridine to the solution to act as a base.
  • Slowly add chloroacetyl chloride to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product using an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation: The methoxy groups can be oxidized to form hydroxyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like primary amines or thiols in the presence of a base such as triethylamine.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted amides or thioesters.

    Hydrolysis: Formation of 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoic acid.

    Oxidation: Formation of hydroxylated derivatives.

Scientific Research Applications

Methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.

Comparison with Similar Compounds

  • Methyl 2-[(2-cyanoacetyl)amino]-4,5-dimethoxybenzoate
  • Methyl 2-[(2-bromoacetyl)amino]-4,5-dimethoxybenzoate
  • Methyl 2-[(2-iodoacetyl)amino]-4,5-dimethoxybenzoate

Comparison: Methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity compared to its cyano, bromo, or iodo analogs. The chloroacetyl group is more reactive towards nucleophiles, making it a valuable intermediate in organic synthesis. Additionally, the methoxy groups on the benzene ring can influence the compound’s electronic properties and reactivity.

Properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO5/c1-17-9-4-7(12(16)19-3)8(5-10(9)18-2)14-11(15)6-13/h4-5H,6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNHCPUGVKCQNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353076
Record name methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285138-76-3
Record name methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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